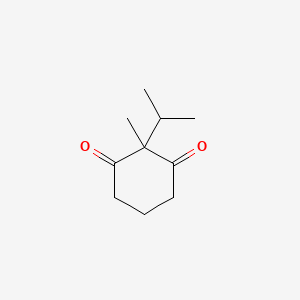

2-Isopropyl-2-methyl-1,3-cyclohexanedione

Description

2-Isopropyl-2-methyl-1,3-cyclohexanedione is a bicyclic diketone featuring two ketone groups at the 1- and 3-positions of a cyclohexane ring, with isopropyl and methyl substituents at the 2-position. This structural arrangement confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in the construction of polycyclic frameworks and heterocycles. Its alkyl substituents enhance solubility in non-polar solvents compared to unsubstituted 1,3-cyclohexanedione derivatives, while the steric bulk influences regioselectivity in condensation and cyclization reactions .

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-methyl-2-propan-2-ylcyclohexane-1,3-dione |

InChI |

InChI=1S/C10H16O2/c1-7(2)10(3)8(11)5-4-6-9(10)12/h7H,4-6H2,1-3H3 |

InChI Key |

OQAZCRIXULFWHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(C(=O)CCCC1=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Conditions

- Starting Materials: 1,3-cyclohexanedione, paraformaldehyde (or formaldehyde solution), and a suitable amine (e.g., dimethylamine or diethylamine).

- Solvent: Methanol or water.

- Procedure:

- Mix 1,3-cyclohexanedione with amine and solvent to form a solution.

- Slowly add formaldehyde solution at low temperature (0–10 °C) and stir for several hours (e.g., 5 hours) to complete the Mannich reaction.

- Transfer the reaction mixture to an autoclave, add a hydrogenation catalyst (e.g., palladium on carbon, platinum on carbon, or Raney nickel).

- Conduct hydrogenation under mild pressure (up to 1 MPa) and temperature (20–60 °C) for 8–10 hours.

- Isolate the product by filtration, solvent removal, acidification to precipitate the product, filtration, and drying.

Key Parameters and Yields

| Parameter | Typical Range/Value |

|---|---|

| Amine type | Dimethylamine, diethylamine, piperidine derivatives |

| Solvent | Methanol or water |

| Formaldehyde molar ratio | 1.0–1.3 relative to cyclohexanedione |

| Mannich reaction temp | 0–10 °C |

| Hydrogenation catalyst | Pd/C, Pt/C, Raney-Ni |

| Catalyst loading | 3–10% (weight relative to substrate) |

| Hydrogen pressure | Up to 1 MPa |

| Reaction time (hydrogenation) | 8–10 hours |

| Product purity | >97% (by liquid chromatography) |

| Yield | Approx. 85–90% |

Example (Adapted for 2-Isopropyl-2-methyl Derivative)

Although the patent literature primarily describes 2-methyl-1,3-cyclohexanedione, similar conditions can be employed for 2-isopropyl-2-methyl analogs by adjusting alkyl substituents on starting materials or intermediates.

- Dimethylamine solution and 1,3-cyclohexanedione derivative dissolved in methanol.

- Formaldehyde solution added slowly at 0–10 °C.

- Stirring for 5 hours.

- Hydrogenation with Pd/C catalyst at 1 MPa and room temperature for 10 hours.

- Product isolation by acidification and filtration.

This method provides a straightforward and high-purity synthesis route with good yields and operational safety.

Alternative Synthetic Route: Claisen Condensation and Mannich Reaction

Another reported method involves multi-step synthesis starting from alkyl ketones such as methyl isobutyl ketone, followed by Mannich reaction, keto diester formation, and intramolecular Claisen condensation to yield 2-alkyl-1,3-cyclohexanediones.

Steps Overview

- Step 1: Mannich reaction on alkyl ketone with paraformaldehyde and amine hydrochloride to form an aminoalkylated intermediate.

- Step 2: Conversion to keto diester and keto acid intermediates.

- Step 3: Intramolecular Claisen condensation of keto ester using sodium hydride in ether to cyclize and form the 1,3-cyclohexanedione ring with the desired alkyl substituent.

Sulfenylation-Oxidation-Elimination Route for Alkylidene Derivatives

For related compounds such as 2-isopropylidene-1,3-cyclohexanedione, a sulfenylation-oxidation-elimination sequence can be employed:

- Sulfenylation of 2-substituted cyclohexanedione with phenylthiol derivatives.

- Oxidation and elimination to form the alkylidene double bond at the 2-position.

- However, this route is reported to be difficult for isopropyl derivatives due to messy reactions and purification challenges.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Mannich Reaction + Hydrogenation | Mannich reaction of 1,3-cyclohexanedione with formaldehyde and amine; catalytic hydrogenation | Simple, safe, high purity, good yield | Requires hydrogenation setup | 85–90 |

| Claisen Condensation Route | Mannich reaction on alkyl ketone; keto diester synthesis; intramolecular Claisen condensation | Access to various alkyl substituents | Low Mannich yield, multi-step | 5–60 (overall) |

| Sulfenylation-Oxidation-Elimination | Sulfenylation of 2-substituted dione; oxidation and elimination to alkylidene | Access to alkylidene derivatives | Difficult purification, low stability | Variable |

Analytical and Purity Considerations

- Purity of final products is typically confirmed by liquid chromatography, NMR spectroscopy, and melting point determination.

- Catalysts such as Pd/C and Raney-Ni are commonly used for hydrogenation, with catalyst loading optimized for yield and purity.

- Reaction temperatures and molar ratios are critical for maximizing yield and minimizing side products.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2-methyl-1,3-cyclohexanedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diketones.

Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the diketone to diols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Alkyl halides or other nucleophiles under basic conditions.

Major Products Formed

Oxidation: Corresponding diketones.

Reduction: Diols.

Substitution: Various substituted cyclohexanediones depending on the nucleophile used.

Scientific Research Applications

2-Isopropyl-2-methyl-1,3-cyclohexanedione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-isopropyl-2-methyl-1,3-cyclohexanedione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Observations:

- Steric Effects : The 2-isopropyl-2-methyl substitution in the target compound significantly hinders nucleophilic attack at the α-position, favoring reactions at less hindered sites .

- Electronic Effects: Alkyl groups (methyl, isopropyl) donate electron density via inductive effects, stabilizing enolate intermediates, whereas CF₃ and acetyl groups withdraw electron density, altering reaction pathways .

Condensation Reactions

- Hantzsch Reactions : 5-Trifluoromethyl-1,3-cyclohexanedione reacts with aldehydes and ammonium acetate to yield fluorinated hexahydroacridinediones (e.g., 5a , 5b ) under mild conditions (70–85°C, 2–4 hours, yields 75–90%) . In contrast, 2-isopropyl-2-methyl-1,3-cyclohexanedione may require longer reaction times due to steric hindrance.

- Knoevenagel-Michael Cascades: 5,5-Dimethyl-1,3-cyclohexanedione undergoes uncatalyzed condensations with aldehydes to form bis-cyclohexanediones, but cyclization to xanthenes necessitates GaCl₃ catalysis . The target compound’s steric bulk likely impedes such cascades without tailored catalysts.

Alkylation and Reduction

- Alkylation : 2-Methyl-1,3-cyclohexanedione is alkylated at the α-position with moderate yields (~60%) but produces dialkylated byproducts . The target compound’s 2-position is pre-occupied, directing alkylation to alternative sites.

- Reduction : Intramolecular reductions of alkyl-substituted derivatives (e.g., ethyl, butyl) using 1,4-dihydropyridine (DHP) proceed efficiently (>70% yield) , suggesting similar feasibility for the target compound.

Physical and Spectroscopic Properties

- Boiling Point : 2-Acetyl-1,3-cyclohexanedione has a calculated boiling point of 399.5–399.7 K , whereas alkylated derivatives like 2-isopropyl-2-methyl-1,3-cyclohexanedione are expected to have higher boiling points due to increased molecular weight and hydrophobicity.

- ¹H NMR: Analogues such as 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone show distinct shifts for alkyl and aromatic protons (δ 0.74–7.18 ppm) , providing a reference for characterizing the target compound’s substituents.

Biological Activity

2-Isopropyl-2-methyl-1,3-cyclohexanedione (also known as isopropyl methyl cyclohexanedione) is a chemical compound that has gained attention in various fields due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

The molecular formula of 2-Isopropyl-2-methyl-1,3-cyclohexanedione is , with a molecular weight of 168.24 g/mol. The compound features a cyclohexane ring with two ketone functional groups at the 1 and 3 positions, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.24 g/mol |

| IUPAC Name | 2-Isopropyl-2-methylcyclohexane-1,3-dione |

| Appearance | Colorless liquid |

Synthesis

The synthesis of 2-Isopropyl-2-methyl-1,3-cyclohexanedione can be achieved through various methods, including the use of alkylation reactions involving cyclohexanone derivatives. A notable synthetic route involves the reaction of isopropyl methyl ketone with cyclohexanone under acidic conditions, followed by dehydration and subsequent reduction steps to yield the final product .

Anticancer Properties

Recent studies have demonstrated that 2-Isopropyl-2-methyl-1,3-cyclohexanedione exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC50 value in the low micromolar range. The mechanism of action appears to involve modulation of tubulin polymerization, similar to known antitumor agents like colchicine .

Case Study:

In a study evaluating the effects of several cyclohexanedione derivatives on cancer cell lines, 2-Isopropyl-2-methyl-1,3-cyclohexanedione was found to significantly disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in treated cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a critical role in tyrosine catabolism. This inhibition can have implications for developing herbicides and pharmaceuticals targeting metabolic pathways .

The biological activity of 2-Isopropyl-2-methyl-1,3-cyclohexanedione is primarily attributed to its ability to interact with specific molecular targets within cells:

- Tubulin Binding: The compound binds to tubulin at the colchicine site, disrupting microtubule formation and leading to cell cycle arrest.

- Enzyme Interaction: It inhibits key metabolic enzymes involved in phenolic compound metabolism, potentially affecting cellular proliferation and survival.

Comparative Analysis

To better understand the biological significance of 2-Isopropyl-2-methyl-1,3-cyclohexanedione, it is useful to compare its activity with other similar compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-Isopropyl-2-methyl-1,3-cyclohexanedione | ~10 | Tubulin destabilization |

| Colchicine | ~0.03 | Tubulin binding |

| CA-4 (Combretastatin A-4) | ~0.003 | Tubulin polymerization inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.